2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Overview
Description
2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound characterized by its intricate molecular structure. This compound features a piperidine ring substituted with a benzo[d]imidazole moiety and a trifluoromethoxyphenyl group, making it a unique candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. One common approach is the reaction of o-phenylenediamine with an appropriate carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) to form the benzimidazole ring
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may interact with biological targets, making it useful in drug discovery and development.
Medicine: The compound could serve as a lead compound for the development of new therapeutic agents.
Industry: It may find use in the production of advanced materials or as a reagent in chemical synthesis.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved could include inhibition or activation of certain biochemical processes.
Comparison with Similar Compounds
2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamide
N-(4-(trifluoromethoxy)phenyl)acetamide
Uniqueness: This compound stands out due to its combination of the benzo[d]imidazole and trifluoromethoxyphenyl groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O2/c22-21(23,24)30-16-7-5-15(6-8-16)25-19(29)13-28-11-9-14(10-12-28)20-26-17-3-1-2-4-18(17)27-20/h1-8,14H,9-13H2,(H,25,29)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPLJLHVSOFDNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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